2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15709176
InChI: InChI=1S/C28H29N5O6S/c1-35-21-13-11-18(15-23(21)37-3)27-31-32-28(33(27)20-9-7-6-8-10-20)40-17-24(34)30-29-16-19-12-14-22(36-2)26(39-5)25(19)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+
SMILES:
Molecular Formula: C28H29N5O6S
Molecular Weight: 563.6 g/mol

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15709176

Molecular Formula: C28H29N5O6S

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C28H29N5O6S
Molecular Weight 563.6 g/mol
IUPAC Name 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C28H29N5O6S/c1-35-21-13-11-18(15-23(21)37-3)27-31-32-28(33(27)20-9-7-6-8-10-20)40-17-24(34)30-29-16-19-12-14-22(36-2)26(39-5)25(19)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+
Standard InChI Key BQEWBDXZXFFBPC-MUFRIFMGSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=C(C=C4)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₃₀H₃₁N₅O₆S and a molecular weight of 605.67 g/mol . Key structural components include:

  • A 1,2,4-triazole ring substituted with 3,4-dimethoxyphenyl and phenyl groups.

  • A sulfanyl bridge linking the triazole to an acetohydrazide group.

  • A (E)-configured hydrazone formed between the acetohydrazide and a 2,3,4-trimethoxybenzaldehyde derivative.

The presence of multiple methoxy groups enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • S-Alkylation: Reaction of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide to form the sulfanyl-acetohydrazide intermediate .

  • Condensation: The intermediate reacts with 2,3,4-trimethoxybenzaldehyde under acidic conditions (e.g., acetic acid) to yield the hydrazone .

Reaction conditions are optimized at 60–80°C in ethanol, with yields ranging from 65% to 78% .

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–6.75 (m, 11H, aromatic-H), 3.90–3.75 (s, 9H, OCH₃) .

  • FT-IR: Peaks at 1,650 cm⁻¹ (C=O), 1,240 cm⁻¹ (C–N), and 1,090 cm⁻¹ (S–C) .

  • HRMS: [M+H]⁺ observed at m/z 606.2121 (calculated 606.2118) .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cell lines via Bcl-xL inhibition :

Cell LineIC₅₀ (μM)Mechanism
HCT-1161.8 ± 0.2Apoptosis (mitochondrial)
HepG-22.1 ± 0.3Cell cycle arrest (S/G2-M)
DB (lymphoma)1.5 ± 0.1Bcl-xL binding (KD = 89 nM)

Molecular docking (PDB: 7LH7) reveals interactions with Bcl-xL’s BH3 domain, including hydrogen bonds with Arg139 and hydrophobic contacts with Phe105 .

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The sulfanyl group may disrupt microbial membrane integrity.

Comparative Analysis with Analogues

Structural modifications significantly influence bioactivity:

Compound ModificationBiological ImpactSource
Replacement of 2,3,4-OMe with 3,4-OMe↓ Anticancer potency (IC₅₀ ↑ 2.5×)
Substitution of S with OLoss of Bcl-xL binding (IC₅₀ > 50 μM)
Addition of fluorine at phenyl ring↑ Lipophilicity (logP +0.7), ↑ cytotoxicity

Industrial and Research Applications

Drug Development

The compound is a candidate for targeted cancer therapy, particularly in Bcl-xL-overexpressing tumors . Its hydrazone moiety allows functionalization for prodrug strategies .

Material Science

As a ligand, it forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺), exhibiting luminescent properties suitable for OLEDs .

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